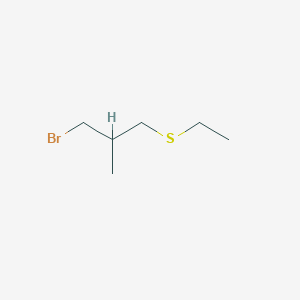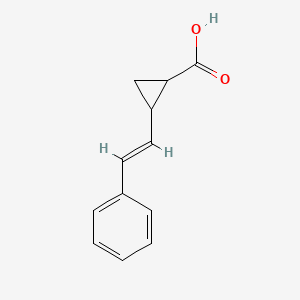
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method starts with cinnamic acid, which undergoes esterification, cyclopropanation, and subsequent hydrolysis to yield the racemic mixture of the target compound. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strain energy can influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The phenylethenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-
Uniqueness
2-(2-Phenylethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other cyclopropane derivatives.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,13,14)/b7-6+ |
InChI Key |
LZWGWNCWWBBDKJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C1C(=O)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
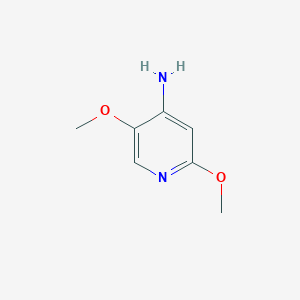
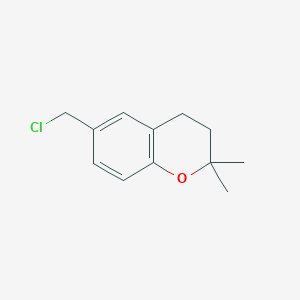
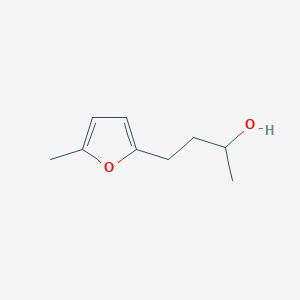
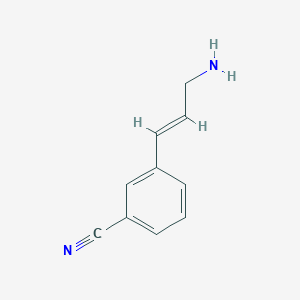
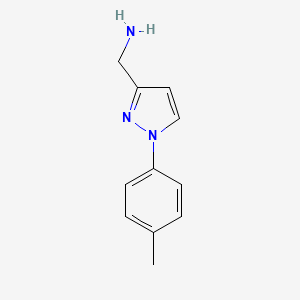

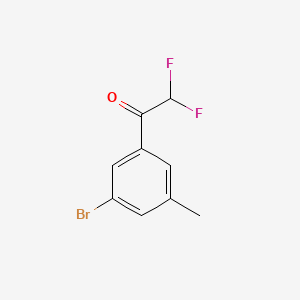
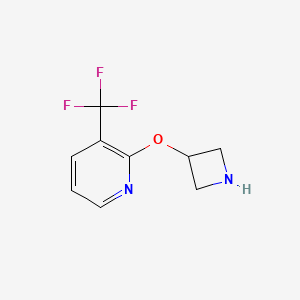
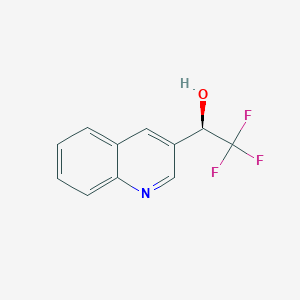
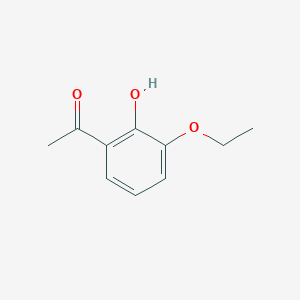
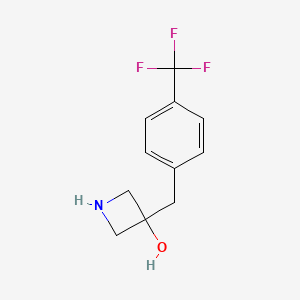
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
